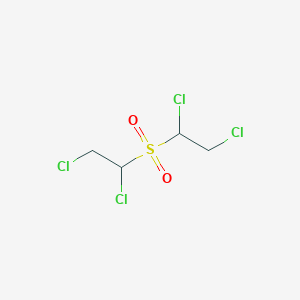
Ácido ftálico-d4
Descripción general
Descripción
Phthalic Acid-d4 is a deuterated form of phthalic acid, where four hydrogen atoms are replaced by deuterium atoms. This compound has the molecular formula C8H2D4O4 and a molecular weight of 170.16 g/mol . It appears as a white to off-white crystalline solid and is slightly soluble in solvents like dimethyl sulfoxide and methanol . Phthalic Acid-d4 is primarily used in mass spectrometry and nuclear magnetic resonance (NMR) research due to its ability to label organic compounds, making it useful for tracing reaction pathways and intermediates .
Aplicaciones Científicas De Investigación
Phthalic Acid-d4 is widely used in scientific research due to its deuterium labeling, which provides several advantages:
Mass Spectrometry: It is used as an internal standard to improve the accuracy and precision of quantitative analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Phthalic Acid-d4 is employed to study the structure and dynamics of proteins and other molecules.
Drug Synthesis: It is used in the synthesis of deuterated drugs, which can have improved pharmacokinetic and metabolic profiles.
Environmental Studies: Phthalic Acid-d4 is used to trace the reaction pathways and intermediates of phthalates in environmental samples.
Mecanismo De Acción
Target of Action
Phthalic Acid-d4, a deuterated variant of Phthalic Acid, is primarily used as an organic reagent in the synthesis of phthalates . Phthalates are known to disrupt the endocrine system, affecting reproductive health and physical development . The primary targets of Phthalic Acid-d4 are therefore the enzymes and receptors involved in these biological processes .
Mode of Action
Phthalic Acid-d4 interacts with its targets by undergoing hydrolysis in the presence of water or alcohols, forming Phthalic Acid . Phthalic Acid and its derivatives are known to have a variety of biological effects, including antioxidant and anti-inflammatory properties .
Biochemical Pathways
Phthalic Acid-d4, as a final common metabolite of phthalic acid esters (PAEs), plays a significant role in the degradation of these compounds . Under aerobic or anaerobic conditions, numerous bacterial strains, a small number of fungi, yeast, and algae have been shown to breakdown phthalates . The degradation of phthalates by microbes is influenced by many factors including pH, temperature, salinity, availability of oxygen and nutrients .
Pharmacokinetics
It is known that phthalates, including phthalic acid-d4, can leach from medical products, leading to potential exposure . The total phthalate concentration leached from medical products can range significantly . DEHP, a major phthalate, was found in 99% of the samples analyzed, with the highest amount leached from respiratory support devices .
Result of Action
The molecular and cellular effects of Phthalic Acid-d4’s action are primarily due to its ability to undergo hydrolysis and form Phthalic Acid and its derivatives . These compounds have a variety of biological effects, including antioxidant and anti-inflammatory properties . Prolonged exposure to Phthalic Acid-d4 may lead to chronic effects such as asthma or other respiratory problems .
Action Environment
The action, efficacy, and stability of Phthalic Acid-d4 can be influenced by various environmental factors. For instance, Phthalic Acid-d4 is highly reactive with water and alcohols, and can undergo hydrolysis to form Phthalic Acid . The rate and extent of this reaction can be influenced by factors such as temperature, pH, and the presence of other substances
Safety and Hazards
Direcciones Futuras
Phthalic acid esters, including Phthalic Acid-d4, are ubiquitous chemicals produced in high volumes. They are used as plasticizers in consumer products. Their widespread application and exposure have raised concerns about human health . Therefore, improving the microbial degradability of phthalates is one of the keys to realizing the effective degradation of phthalates during sewage treatment .
Métodos De Preparación
Phthalic Acid-d4 can be synthesized through the heavy hydrogen substitution reaction of phthalic anhydride in heavy water (D2O). This reaction typically requires elevated temperatures to proceed efficiently . The general reaction scheme involves the substitution of hydrogen atoms in phthalic anhydride with deuterium atoms from heavy water, resulting in the formation of Phthalic Acid-d4.
Análisis De Reacciones Químicas
Phthalic Acid-d4, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: Phthalic Acid-d4 can be oxidized to form phthalic anhydride.
Substitution: The carboxyl groups in Phthalic Acid-d4 can participate in esterification reactions to form phthalate esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium amalgam. The major products formed from these reactions include phthalic anhydride and various phthalate esters .
Comparación Con Compuestos Similares
Phthalic Acid-d4 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Phthalic Acid: The non-deuterated form with the molecular formula C8H6O4.
Isophthalic Acid: An isomer of phthalic acid with carboxyl groups in the meta position.
Terephthalic Acid: Another isomer with carboxyl groups in the para position.
The deuterium labeling in Phthalic Acid-d4 provides unique advantages in research applications, such as improved accuracy in mass spectrometry and NMR spectroscopy .
Propiedades
IUPAC Name |
3,4,5,6-tetradeuteriophthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H,(H,9,10)(H,11,12)/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGIFLGASWRNHJ-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)O)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583538 | |
| Record name | (~2~H_4_)Benzene-1,2-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87976-26-9 | |
| Record name | (~2~H_4_)Benzene-1,2-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 87976-26-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details














Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![9H-Pyrido[2,3-b]indole 1-Oxide](/img/structure/B28388.png)
![9H-Pyrido[2,3-b]indole](/img/structure/B28389.png)
![3-Methyl-5,6-dihydroisoxazolo[4,5-d]pyridazine-4,7-dione](/img/structure/B28394.png)


![2-(((4-Chloro-3-methylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B28404.png)

